molecular formula C14H20ClNO3 B1397538 Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride CAS No. 1219949-37-7

Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Cat. No. B1397538
CAS RN: 1219949-37-7
M. Wt: 285.76 g/mol
InChI Key: QVSGIWCHDDQYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3 . It has an average mass of 285.767 Da and a monoisotopic mass of 285.113159 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride is defined by its molecular formula, C14H20ClNO3 . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride are not detailed in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride has a molecular formula of C14H20ClNO3, an average mass of 285.767 Da, and a monoisotopic mass of 285.113159 Da . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. As an Anti-Juvenile Hormone Agent

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been synthesized as a novel anti-juvenile hormone (anti-JH) agent, showing potential in inducing precocious metamorphosis in larvae, particularly of the silkworm, and causing black pigmentation of the larval cuticle, a symptom of JH deficiency (Ishiguro et al., 2003).

2. In Coordination Polymer Research

A coordination polymer containing both interdigitated 1D chains and interpenetrated 2D grids was developed using ethyl ester of a new pyridinecarboxylate bridging ligand, demonstrating a unique structure and potential applications in materials science (Ayyappan et al., 2002).

3. In Catalytic Redox Processes

Studies on the electrochemical recycling of Pb(II) to Pb(IV) benzoate complexes, important redox reagents in organic chemistry, highlighted the potential of these compounds, including ethyl benzoate derivatives, in homogeneous and heterogeneous catalytic redox processes (Marken et al., 1997).

Safety And Hazards

The specific safety and hazard information for Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride is not available in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research and applications of Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride are not specified in the search results. The potential of a chemical compound often depends on its properties and the current state of related research .

properties

IUPAC Name

ethyl 3-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-4-3-5-13(8-12)18-10-11-6-7-15-9-11;/h3-5,8,11,15H,2,6-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSGIWCHDDQYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.